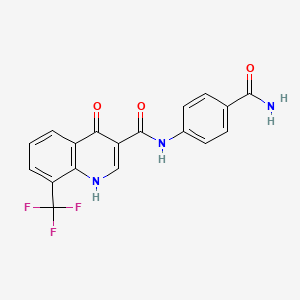

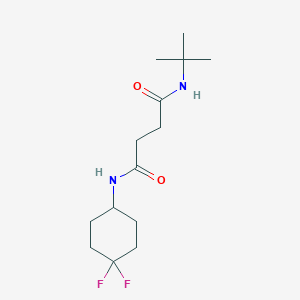

![molecular formula C18H15BrN2O3S B2765266 Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 897616-76-1](/img/structure/B2765266.png)

Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in the field of medicine and industry.

Scientific Research Applications

Aldose Reductase Inhibition for Diabetic Complications

Compounds closely related to Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate have been synthesized and evaluated for their potential as aldose reductase inhibitors. These inhibitors are critical in developing treatments for diabetic complications by preventing the accumulation of sorbitol, which is implicated in diabetes-related cellular damage. A study demonstrated that certain iminothiazolidin-4-one acetate derivatives exhibit significant inhibitory activity against aldose reductase, suggesting their potential utility in treating diabetic complications (Sher Ali et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

Research into the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives provides insights into the chemical properties and potential applications of related compounds. These efforts have resulted in the creation of molecules with various functional groups, allowing for the exploration of their biological activities. The methodologies developed for these syntheses could be applicable to the production and study of this compound derivatives (E. Abignente et al., 1987).

Antimicrobial and Anticancer Potential

Several studies have highlighted the antimicrobial and anticancer potential of benzothiazole derivatives. For instance, benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and demonstrated good antimicrobial activity against various bacterial strains, pointing to the utility of such compounds in developing new antimicrobial agents (N. Mishra et al., 2019). Additionally, 4-thiazolidinones containing the benzothiazole moiety have been screened for anticancer activity, revealing that some derivatives exhibit significant activity against a range of cancer cell lines, suggesting a promising avenue for anticancer drug development (D. Havrylyuk et al., 2010).

Electrocatalytic Applications

The electrosynthesis of imidazole derivatives, including those with structural similarities to the compound of interest, has been explored for their application as bifunctional electrocatalysts. These catalysts are useful for the simultaneous determination of various biomolecules, indicating the potential of such compounds in electrochemical sensors and biosensors (N. Nasirizadeh et al., 2013).

properties

IUPAC Name |

methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S/c1-11-3-8-14-15(9-11)25-18(21(14)10-16(22)24-2)20-17(23)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRDRJKBBFDWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765184.png)

![N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765190.png)

![N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2765192.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2765194.png)

![3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2765196.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2765198.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)

![2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2765202.png)